

Physical and chemical properties of 4-tert-Butylphenacyl chloride

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Compound of Interest

Compound Name: 4-tert-Butylphenacyl chloride

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of **4-tert-Butylphenacyl Chloride**

Abstract

4-tert-Butylphenacyl chloride, systematically named 2-chloro-1-(4-tert-butylphenyl)ethanone, is a key bifunctional organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure, featuring a reactive α -chloro ketone moiety and a lipophilic tert-butyl group, makes it a versatile building block for introducing the 4-tert-butylbenzoyl scaffold. This guide offers a comprehensive analysis of its physical and chemical properties, detailed protocols for its characterization, and an examination of its reactivity and applications, particularly within the field of drug discovery and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a research and development setting.

Physical and Chemical Identity

The key identifying and physical properties of **4-tert-Butylphenacyl chloride** are summarized below. The bulky, non-polar tert-butyl group significantly influences its solubility, rendering it

highly soluble in common organic solvents while being virtually insoluble in water.

Property	Data	Source(s)
Systematic Name	2-chloro-1-(4-tert-butylphenyl)ethanone	-
Synonyms	α -Chloro-4'-tert-butylacetophenone	-
Molecular Formula	C ₁₂ H ₁₅ ClO	[1]
Molecular Weight	210.70 g/mol	-
CAS Number	4253-33-2	-
Appearance	Off-white to light yellow crystalline solid	-
Melting Point	76-79 °C	-
Boiling Point	125-127 °C (at 2 mmHg)	-
Solubility	Soluble in acetone, dichloromethane, THF; Insoluble in water	[1]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the identity and purity of **4-tert-Butylphenacyl chloride**. The expected data from key analytical techniques are as follows:

Technique	Expected Spectral Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.95 (d, $J=8.5$ Hz, 2H, Ar-H ortho to C=O), 7.52 (d, $J=8.5$ Hz, 2H, Ar-H meta to C=O), 4.70 (s, 2H, $-\text{COCH}_2\text{Cl}$), 1.35 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 190.5 (C=O), 158.0 (Ar-C), 131.5 (Ar-C), 128.8 (Ar-CH), 126.0 (Ar-CH), 46.2 ($-\text{CH}_2\text{Cl}$), 35.2 ($-\text{C}(\text{CH}_3)_3$), 31.0 ($-\text{C}(\text{CH}_3)_3$)
Infrared (IR, KBr Pellet)	ν (cm^{-1}): ~ 2965 (C-H stretch, alkyl), ~ 1685 (C=O stretch, aryl ketone), ~ 1605 (C=C stretch, aromatic), ~ 1220 (C-H bend), ~ 750 (C-Cl stretch)
Mass Spectrometry (EI)	m/z (%): 212/210 ($[\text{M}]^+$, with $\sim 1:3$ ratio for $^{37}\text{Cl}/^{35}\text{Cl}$ isotopes), 195 ($[\text{M}-\text{CH}_3]^+$), 153 ($[\text{M}-\text{COCH}_2\text{Cl}]^+$), 57 ($[\text{C}(\text{CH}_3)_3]^+$)

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-tert-Butylphenacyl chloride** stems from the reactivity of the α -chloroketone functional group. The carbon atom alpha to the carbonyl is highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This $\text{S}_{\text{N}}2$ reactivity is the basis for its primary use as an alkylating agent.

Organochlorine compounds are integral to modern medicine, with over 250 FDA-approved drugs containing chlorine.^{[2][3]} The incorporation of halogen atoms can enhance a molecule's lipophilicity, improve its metabolic stability, and facilitate stronger binding interactions with biological targets.^[3] Intermediates like **4-tert-Butylphenacyl chloride** are thus crucial for the synthesis of new drug candidates.^{[2][4]}

Key Applications in Synthesis

- Alkylation of Nucleophiles:** It readily reacts with a wide range of nucleophiles, including amines, thiols, phenols, and carboxylates, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

- **Heterocycle Synthesis:** It is a classic precursor for building important heterocyclic scaffolds, such as imidazoles (via the Radziszewski reaction), thiazoles (via the Hantzsch synthesis), and oxazoles. These motifs are prevalent in many biologically active molecules.
- **"Click" Chemistry:** While not a direct participant in the most common "click" reactions (like azide-alkyne cycloadditions), its derivatives can be readily functionalized with azides or alkynes, enabling their use in this powerful drug development methodology.^[5]

Experimental Protocol: Synthesis of a Tri-substituted Imidazole

This protocol provides a trusted, step-by-step method for synthesizing a lophine-type (tri-substituted) imidazole, a common scaffold in medicinal chemistry, using **4-tert-Butylphenacyl chloride**.

Objective: To synthesize 2-phenyl-4-(4-tert-butylphenyl)-1H-imidazole.

Materials:

- **4-tert-Butylphenacyl chloride** (1.0 eq)
- Benzaldehyde (1.0 eq)
- Ammonium Acetate (10 eq)
- Glacial Acetic Acid (solvent)
- Ethanol and Deionized Water (for recrystallization)

Methodology:

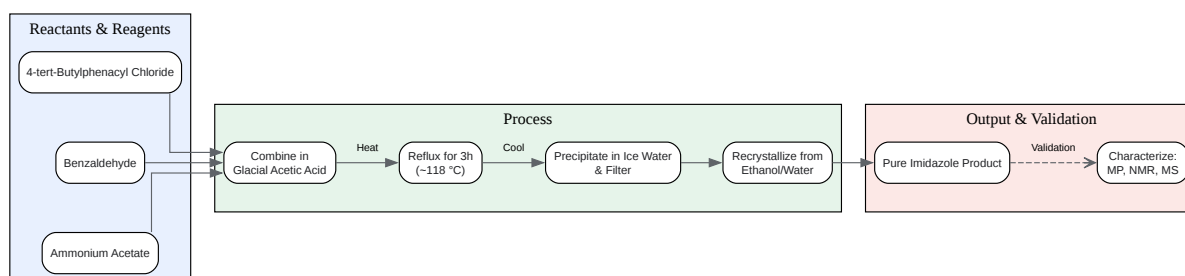
- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **4-tert-Butylphenacyl chloride** (2.11 g, 10.0 mmol, 1.0 eq) and benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 eq).
- **Solvent and Reagent Addition:** Add glacial acetic acid (30 mL) to dissolve the reactants. To this solution, add ammonium acetate (7.71 g, 100 mmol, 10 eq).

- Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 3 hours.
 - Expert Insight: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation steps. Using a large excess of ammonium acetate, the nitrogen source, drives the equilibrium towards the formation of the imidazole ring.
- Monitoring and Work-up: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Once the starting material is consumed, cool the flask to room temperature.
- Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.
- Purification:
 - Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).
 - Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
- Validation (Self-Validating System):
 - Purity Check: Determine the melting point of the dried, recrystallized product. A sharp melting range indicates high purity.
 - Structural Confirmation: Acquire ^1H NMR, ^{13}C NMR, and mass spectrometry data and compare them to the expected values for the target compound to confirm its identity.

Workflow and Safety

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the imidazole synthesis described above.



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Caption: Experimental workflow for the synthesis of a substituted imidazole.

Handling and Safety Considerations

As an α -haloketone, **4-tert-Butylphenacyl chloride** is a lachrymator and an irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

- Personal Protection: Wear safety goggles, a lab coat, and nitrile gloves.[7]
- Handling: Avoid creating dust.[6] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]
- Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [6]

Conclusion

4-tert-Butylphenacyl chloride is a high-value synthetic intermediate with well-defined physicochemical and spectroscopic properties. Its predictable reactivity as an alkylating agent makes it an indispensable tool for organic and medicinal chemists, particularly in the construction of heterocyclic systems for drug discovery. Adherence to proper characterization, reaction protocols, and safety procedures, as outlined in this guide, will ensure its successful and safe application in the laboratory.

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